3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, an amino-ethylsulfanyl group, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors such as 1,5-diaminopentane under acidic conditions.
Introduction of the Amino-Ethylsulfanyl Group: This step involves the nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the piperidine ring. This can be achieved using reagents like ethylthiol and a suitable base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acetonitrile as solvent, and a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino-ethylsulfanyl group can form hydrogen bonds and electrostatic interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid methyl ester
- 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid ethyl ester
- 3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
3-(2-Amino-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which provides increased steric hindrance and stability compared to other esters. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethylsulfanyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-12(2,3)16-11(15)14-7-4-5-10(9-14)17-8-6-13/h10H,4-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRIQLMJLHSPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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